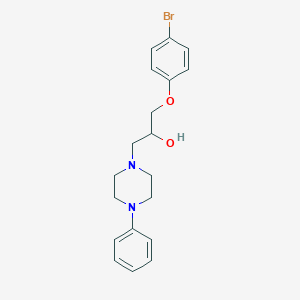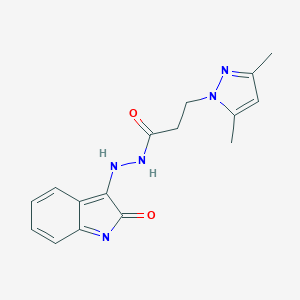
1-(4-Bromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is a synthetic organic compound that belongs to the class of phenoxypropanolamines. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system and cardiovascular system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol typically involves the following steps:
Formation of the phenoxypropanol backbone: This can be achieved by reacting 4-bromo-phenol with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(4-bromo-phenoxy)-2,3-epoxypropane.
Nucleophilic substitution: The epoxy group can be opened by reacting with 4-phenylpiperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
1-(4-Bromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the bromine atom using hydrogenation in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a de-brominated product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, particularly its interaction with receptors in the central nervous system.
Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 1-(4-Bromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol would depend on its specific interactions with molecular targets. It may act on receptors in the central nervous system, modulating neurotransmitter release or receptor activity. The exact pathways and targets would require detailed biochemical studies.
類似化合物との比較
Similar Compounds
1-(4-Chloro-phenoxy)-3-(4-phenyl-piperazin-1-yl)-propan-2-ol: Similar structure with a chlorine atom instead of bromine.
1-(4-Methoxy-phenoxy)-3-(4-phenyl-piperazin-1-yl)-propan-2-ol: Similar structure with a methoxy group instead of bromine.
Uniqueness
1-(4-Bromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also be a site for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
特性
分子式 |
C19H23BrN2O2 |
|---|---|
分子量 |
391.3 g/mol |
IUPAC名 |
1-(4-bromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C19H23BrN2O2/c20-16-6-8-19(9-7-16)24-15-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17/h1-9,18,23H,10-15H2 |
InChIキー |
BYVSFAAQILCDRA-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)Br)O)C3=CC=CC=C3 |
正規SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)Br)O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(furan-2-yl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289109.png)
![3-(4-methoxyphenyl)-7-methyl-1,2,3,3a,4,5-hexahydropyrazolo[3,4-a]carbazole](/img/structure/B289110.png)

![ethyl 6-bromo-5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B289113.png)
![1-[(1-Chloro-2-naphthyl)oxy]-3-[4-(3,4-dimethylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B289116.png)
![2-[2-hydroxy-3-(4-toluidino)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B289117.png)
![9-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B289118.png)
![5-[(Piperidin-1-ylcarbonyl)oxy]-1-naphthyl piperidine-1-carboxylate](/img/structure/B289119.png)


![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)
![N-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]-3-(3,5-dimethylpyrazol-1-yl)propanamide](/img/structure/B289133.png)

![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)
